
2,8-Dichloro-7-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Dichloro-7-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline derivatives are known for their broad range of biological activities and applications in various fields such as medicine, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dichloro-7-methylquinoline typically involves the chlorination of 7-methylquinoline. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 8 positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the process.
化学反応の分析
Types of Reactions: 2,8-Dichloro-7-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 8 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at position 7 can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: 2,8-Dichloro-7-formylquinoline or 2,8-Dichloro-7-carboxyquinoline.
Reduction: 2,8-Dichloro-7-methyltetrahydroquinoline.
科学的研究の応用
2,8-Dichloro-7-methylquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives and other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities due to its ability to interact with biological macromolecules.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including malaria and bacterial infections.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
作用機序
The mechanism of action of 2,8-Dichloro-7-methylquinoline involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the quinoline ring facilitate binding to active sites, leading to inhibition or modulation of biological pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.
類似化合物との比較
4,7-Dichloroquinoline: Another dichloroquinoline derivative used in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine.
2,6-Dichloroquinoline: Known for its antimicrobial properties and used in the synthesis of various pharmaceuticals.
7-Chloroquinoline: A precursor in the synthesis of antimalarial agents.
Uniqueness: 2,8-Dichloro-7-methylquinoline is unique due to the specific positioning of chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo selective nucleophilic substitution and oxidation reactions makes it a valuable intermediate in synthetic chemistry and drug development.
特性
IUPAC Name |
2,8-dichloro-7-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-2-3-7-4-5-8(11)13-10(7)9(6)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGVQWJGKRBIQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
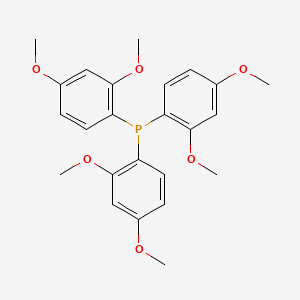
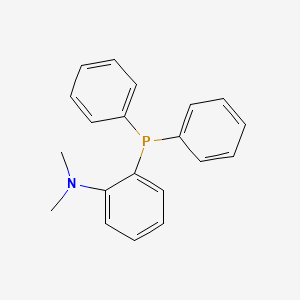
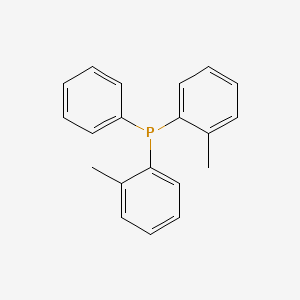

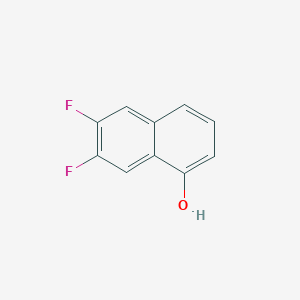
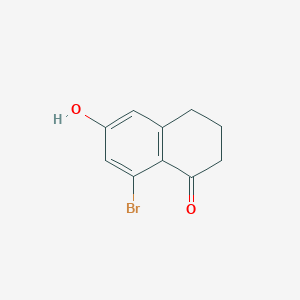
![2-chloro-7-methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8224215.png)
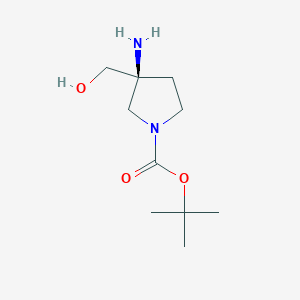

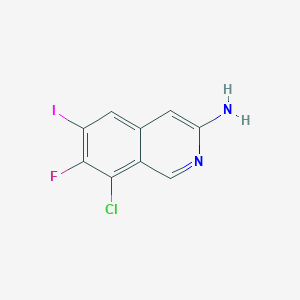
![6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B8224235.png)
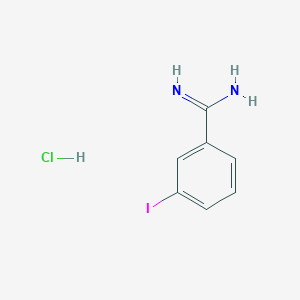
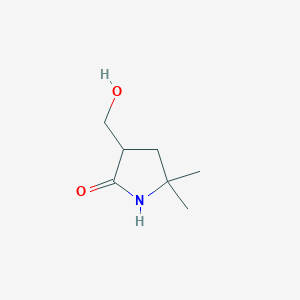
![2-Amino-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B8224253.png)
